3-[(hydroxyamino)methyl]benzoic acid
Description
3-[(Hydroxyamino)methyl]benzoic acid is a benzoic acid derivative featuring a hydroxyamino (-NHOH) functional group attached to a methylene bridge at the 3-position of the aromatic ring. The hydroxyamino group distinguishes it from simpler benzoic acid derivatives, influencing solubility, reactivity, and biological interactions .
Properties
CAS No. |
1258540-35-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-[(hydroxyamino)methyl]benzoic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-4,9,12H,5H2,(H,10,11) |
InChI Key |
LSIUZMCKBHLCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of 3-(Halomethyl)benzoic Acid Derivatives
A direct approach involves nucleophilic displacement of halogen atoms in 3-(halomethyl)benzoic acid precursors using hydroxylamine. For instance, 3-(bromomethyl)benzoic acid reacts with hydroxylamine hydrochloride under phase-transfer conditions.
Reaction Conditions :
Mechanistic Insights :
The phase-transfer catalyst facilitates hydroxide ion transfer into the organic phase, deprotonating hydroxylamine to enhance nucleophilicity. The bromide leaving group is displaced, yielding the target compound after acid workup.
Challenges :
-
Competing hydrolysis of the halomethyl group.
-
Oxidative degradation of hydroxylamine under basic conditions.
Optimization :
Reductive Amination of 3-Formylbenzoic Acid
This two-step method involves oxime formation followed by selective reduction.
Step 1: Oxime Synthesis
3-Formylbenzoic acid reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 25°C for 2 hours, yielding 3-[(hydroxyimino)methyl]benzoic acid.
Step 2: Reduction to Hydroxyamino Derivative
Catalytic hydrogenation (H₂, 50 psi) over palladium on carbon (Pd/C, 5% w/w) in methanol at 25°C reduces the imine to the hydroxyamino group.
Yield : 65–72% over two steps.
Advantages :
-
High regioselectivity due to stable oxime intermediate.
-
Mild conditions preserve acid functionality.
Limitations :
-
Requires specialized equipment for hydrogenation.
-
Risk of over-reduction to amine derivatives.
Mannich Reaction-Based Alkylation
The Mannich reaction introduces the hydroxyamino methyl group via a three-component condensation.
Components :
-
Amine : Hydroxylamine (free base or hydrochloride).
-
Carbonyl : Formaldehyde (37% aqueous).
-
Nucleophile : 3-Hydroxybenzoic acid.
Conditions :
Outcome :
The reaction forms 3-[(hydroxyamino)methyl]benzoic acid directly, albeit with moderate yields (50–55%) due to competing self-condensation of formaldehyde.
Improvements :
-
Slow addition of formaldehyde to minimize side reactions.
-
Use of scavengers (e.g., thiourea) to sequester excess aldehydes.
Catalytic and Process Optimization
Phase-Transfer Catalysis (PTC)
PTC enhances reaction rates in biphasic systems, particularly for nucleophilic amination (Section 1.1).
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 0.1–0.2 equiv TBAB | +15–20% |
| Solvent Polarity | Dichloromethane | Maximizes phase separation |
| Agitation Rate | 500–600 rpm | Improves mass transfer |
Case Study :
A 78% yield was achieved using TBAB in dichloromethane with KOH (3 equiv) at 65°C.
Hydrogenation Efficiency in Reductive Amination
Pd/C particle size and solvent choice critically impact reduction efficacy.
Findings :
-
Pd/C Mesh Size : 200-mesh catalysts achieve 95% conversion vs. 60% for 100-mesh.
-
Solvent Effects : Methanol > Ethanol > THF in reducing reaction time by 30%.
Safety Note :
Hydrogenation requires rigorous exclusion of oxygen to prevent catalyst poisoning.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (DMSO-d₆) :
-
δ 8.1 (s, 1H, COOH), 7.5–7.7 (m, 4H, aromatic), 4.3 (s, 2H, CH₂), 2.5 (br s, 1H, NHOH).
IR (KBr) :
-
3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-O).
HPLC Purity :
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Amination | 78 | 97 | Short reaction time |
| Reductive Amination | 72 | 98 | High selectivity |
| Mannich Reaction | 55 | 95 | One-pot synthesis |
Chemical Reactions Analysis
Types of Reactions
3-[(Hydroxyamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Products include nitroso or nitro derivatives of the benzoic acid.
Reduction: The major product is 3-(aminomethyl)benzoic acid.
Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.
Scientific Research Applications
3-[(Hydroxyamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(hydroxyamino)methyl]benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The hydroxyamino group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
Melting Points :
- Solubility: Hydroxyamino and carboxyl groups enhance aqueous solubility compared to methoxy/benzyloxy derivatives (e.g., ) . Indole-based compounds () exhibit lower solubility due to hydrophobic aromatic systems .
Key Differentiators and Implications
Hydrogen Bonding vs. Hydrophobicity: The hydroxyamino group in the target compound offers stronger hydrogen-bonding capacity than methoxy () or benzyloxy groups, enhancing interactions with biological targets . Indole- and pyrazole-based analogs rely on aromatic stacking, favoring membrane permeability .
Synthetic Flexibility: Hydroxyamino groups can be introduced via hydroxylamine substitution, a strategy less feasible in methoxy or nitro derivatives (e.g., ’s 3-nitro-pyrazole requires reduction steps) .
Pharmacological Potential: Compared to 3-hydroxyhippuric acid (a metabolite), the target compound’s hydroxyamino methyl group may confer unique pharmacokinetics, such as prolonged half-life or tissue-specific uptake .
Biological Activity
3-[(Hydroxyamino)methyl]benzoic acid, also known as meta-hydroxyaminomethylbenzoic acid, is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound features a hydroxyamino group that enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
This compound has the molecular formula C8H9NO3 and a molecular weight of 169.16 g/mol. The presence of the hydroxyamino group at the meta position relative to the carboxylic acid group distinguishes it from other benzoic acid derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 169.16 g/mol |
| Solubility | Soluble in water |
| pKa | 4.3 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Nitration of Methyl Benzoate : Introducing a nitro group at the meta position.
- Reduction : Converting the nitro group to an amino group.
- Hydroxylation : Transforming the amino group into a hydroxyamino group.
- Hydrolysis : Yielding the final benzoic acid derivative.
These synthetic routes allow for the production of this compound in laboratory settings, although industrial methods remain less documented.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions and catalysis. The hydroxyamino group can form hydrogen bonds with amino acids in enzyme active sites, leading to inhibition .
Case Studies and Research Findings
- Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity .
- Cell Cycle Regulation : Similar compounds have been studied for their effects on cell cycle progression, showing promise as potential anticancer agents by modulating cyclin expression and activating cell cycle inhibitors like p21 .
- Insulin Secretion : Research involving rodent beta-cell lines indicated that compounds similar to this compound could enhance insulin secretion in response to glucose levels, suggesting a role in glucose metabolism regulation .
Table 2: Summary of Biological Activities
Comparative Analysis with Similar Compounds
The unique hydroxyamino functional group in this compound differentiates it from structurally similar compounds such as:
- 3-(Aminomethyl)benzoic Acid : Lacks hydroxylation; primarily acts as an amino derivative.
- 3-(Nitromethyl)benzoic Acid : Contains a nitro group instead of a hydroxyamino group, influencing its reactivity and biological properties.
- 3-(Hydroxymethyl)benzoic Acid : Features a hydroxymethyl group which alters its interaction with biological targets.
Table 3: Comparison of Related Compounds
| Compound | Functional Group | Biological Activity |
|---|---|---|
| This compound | Hydroxyamino | Enzyme inhibition, insulin secretion |
| 3-(Aminomethyl)benzoic Acid | Amino | Limited enzyme interaction |
| 3-(Nitromethyl)benzoic Acid | Nitro | Varies; less bioactive |
| 3-(Hydroxymethyl)benzoic Acid | Hydroxymethyl | Different interaction profile |
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify the hydroxyamino methyl group (δ 4.2–4.5 ppm for -CH₂-NHOH) and aromatic protons (δ 7.3–8.1 ppm) .
- IR spectroscopy : Confirm O-H (3200–3400 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches .
- Mass spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks .
Q. Advanced
- DFT calculations : Model electronic structures to predict reactivity (e.g., nucleophilic sites) and compare with experimental NMR shifts .
- X-ray crystallography : Resolve Z/E configurations and hydrogen-bonding networks in single crystals grown from DMSO/water .
What are the safety and storage protocols for handling this compound?
Q. Basic
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation .
- Storage : Keep in amber vials at 2–8°C under desiccant to prevent hydrolysis or oxidation .
How can this compound be utilized in metal complexation studies?
Q. Advanced
- Schiff base formation : React with aldehydes/ketones to form ligands for transition metals (e.g., Ni²⁺, Zn²⁺). Optimize pH (6–7) to stabilize the imine bond .
- Chelation studies : Use UV-Vis titration (e.g., monitoring λmax shifts at 250–300 nm) to determine binding constants with Cu²⁺ or Fe³⁺ .
What strategies improve yield in multi-step syntheses involving this compound?
Q. Advanced
- Step-wise optimization : Isolate intermediates after each step (e.g., Boc-protected precursors) to reduce cumulative impurities .
- Catalysis : Employ Pd/C or Raney Ni for reductive steps (e.g., nitro to hydroxylamine reduction) to enhance efficiency .
- Scale-up adjustments : Use continuous flow reactors for exothermic reactions to maintain temperature control .
How does pH affect the stability of this compound in aqueous solutions?
Q. Basic
- Acidic conditions (pH < 3) : Protonation of the hydroxylamine group increases solubility but risks N-O bond cleavage.
- Neutral/alkaline conditions (pH 7–9) : Stabilizes the carboxylate anion but may promote oxidation. Use antioxidants (e.g., ascorbic acid) in buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
